3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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Overview
Description
3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a complex organic compound that features a unique combination of a tetrahydrocarbazole moiety and a trifluoromethylphenyl group linked via a thiourea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the following steps:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions.
Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of the tetrahydrocarbazole intermediate with a trifluoromethylphenyl isothiocyanate under basic conditions to form the desired thiourea linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide are commonly used for oxidation reactions.
Nucleophiles: Amines and alcohols can be used in substitution reactions involving the thiourea linkage.
Major Products
Oxidation Products: Carbazole derivatives and other oxygenated products.
Substitution Products: Thiourea derivatives with various substituents.
Scientific Research Applications
3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Shares the tetrahydrocarbazole core but lacks the trifluoromethylphenyl and thiourea groups.
Trifluoromethylphenyl Isothiocyanate: Contains the trifluoromethylphenyl group but lacks the tetrahydrocarbazole moiety.
Uniqueness
3-[(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-6-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to its combination of a tetrahydrocarbazole core and a trifluoromethylphenyl group linked via a thiourea bridge. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3S/c22-21(23,24)14-4-3-5-15(11-14)26-20(28)25-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)27-19/h3-5,8-11,27H,1-2,6-7,12H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBITXEPNYYVHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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